2-Fluoro-4-formylphenylboronic acid

Descripción general

Descripción

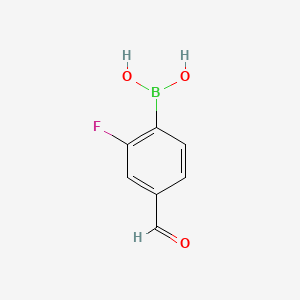

2-Fluoro-4-formylphenylboronic acid is an organic compound with the molecular formula C7H6BFO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and a formyl group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-formylphenylboronic acid typically involves the borylation of 2-fluoro-4-formylbenzene. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-4-formylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-Fluoro-4-carboxyphenylboronic acid.

Reduction: 2-Fluoro-4-hydroxymethylphenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Drug Development

Role as an Intermediate:

2-Fluoro-4-formylphenylboronic acid is crucial in the synthesis of pharmaceuticals, especially anti-cancer agents. Its unique structural properties allow for modifications that enhance drug efficacy. For instance, it can be utilized in the preparation of boron-containing compounds that exhibit biological activity against cancer cells .

Case Study:

A study demonstrated the synthesis of novel anti-cancer agents using this compound as a starting material. The derivatives showed improved potency compared to traditional chemotherapeutics, highlighting the compound's potential in drug discovery .

Organic Synthesis

Cross-Coupling Reactions:

This compound is extensively used in Suzuki-Miyaura coupling reactions, which are fundamental for constructing complex organic molecules. It facilitates the formation of carbon-carbon bonds, essential for synthesizing various organic compounds used in materials science and organic electronics .

Data Table: Cross-Coupling Reaction Conditions

| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4 | Dioxane | 100 °C | 91 |

Bioconjugation

Selective Binding to Diols:

The boronic acid group in this compound allows for selective interactions with diols, making it valuable in bioconjugation techniques. This property is particularly useful for developing targeted drug delivery systems and diagnostic tools .

Application Example:

In a recent study, researchers employed this compound for the bioconjugation of therapeutic agents to specific cellular targets, enhancing the precision of drug delivery while minimizing side effects .

Fluorescent Probes

Development of Imaging Probes:

The compound can be incorporated into fluorescent probes for biological imaging applications. Its ability to form stable complexes increases the sensitivity and specificity of imaging techniques used in cellular biology and medical diagnostics .

Case Study:

A research project utilized this compound in creating a fluorescent probe that successfully imaged cancer cells with high specificity, demonstrating its potential in diagnostic applications .

Environmental Chemistry

Pollutant Detection and Removal:

this compound has applications in environmental chemistry, particularly in detecting and removing pollutants from water sources. Its reactive nature allows it to capture harmful substances effectively .

Research Findings:

Studies have shown that this compound can be integrated into filtration systems to enhance the removal efficiency of contaminants from wastewater, contributing to environmental protection efforts .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-formylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. The boronic acid group can interact with hydroxyl groups to form boronate esters, which are stable under physiological conditions. This property makes it useful in the design of sensors and drug delivery systems .

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorophenylboronic acid: Similar structure but lacks the formyl group, making it less reactive in certain synthetic applications.

3-Formylphenylboronic acid: Similar structure but with the formyl group at the 3-position, leading to different reactivity and applications.

2-Fluorophenylboronic acid: Lacks the formyl group, making it less versatile in synthetic applications.

Uniqueness

2-Fluoro-4-formylphenylboronic acid is unique due to the presence of both a fluorine atom and a formyl group on the phenyl ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Actividad Biológica

2-Fluoro-4-formylphenylboronic acid (FFPBA) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structural properties and reactivity make it a valuable building block for synthesizing biologically active compounds. This article delves into the biological activity of FFPBA, focusing on its anticancer potential, chemical reactivity, and applications in organic synthesis.

Chemical Structure and Properties

This compound has the molecular formula C7H6BFO3 and features a boronic acid functional group attached to a phenyl ring with a fluorine atom and an aldehyde group. The presence of the fluorine atom enhances the compound's electrophilicity, making it more reactive in various chemical reactions, particularly in Suzuki coupling reactions.

Anticancer Activity

Research has indicated that this compound exhibits varying effects on cancer cell viability. A study evaluating the anticancer activity of several compounds, including FFPBA, found that it did not inhibit glioblastoma cell viability but instead appeared to accelerate growth in certain contexts. Specifically, when combined with rhodanine, FFPBA led to increased viability of glioblastoma cells, suggesting a potential role in promoting tumor growth rather than inhibiting it .

The LC50 (lethal concentration for 50% of the cells) for FFPBA when combined with rhodanine was determined to be 0.75 mg/mL , with significant effects observed at concentrations of 1 mg/mL and 2 mg/mL . This indicates that while FFPBA may not be directly cytotoxic, its interactions with other compounds can influence cell proliferation dynamics.

The mechanism by which FFPBA affects cell viability seems to involve its ability to form complexes with other biomolecules, potentially influencing metabolic pathways that regulate cell growth. The presence of the boronic acid moiety allows for reversible covalent interactions with diols and other nucleophiles, which could lead to altered signaling pathways in cancer cells .

Applications in Organic Synthesis

FFPBA is primarily recognized for its utility in organic synthesis, particularly through reactions such as the Suzuki coupling. This reaction enables the formation of carbon-carbon bonds between aryl halides and boronic acids, making it essential for developing complex organic molecules used in pharmaceuticals and agrochemicals. The fluorine substitution enhances both the solubility and reactivity of FFPBA, making it an advantageous reagent in synthetic chemistry.

Summary of Research Findings

Case Studies

- Glioblastoma Study : In a study assessing various compounds' effects on glioblastoma cell lines, FFPBA was shown to increase cell viability when combined with rhodanine. This highlights the need for further investigation into its role as a potential promoter of tumor growth rather than an inhibitor .

- Synthesis Applications : The compound's ability to participate in Suzuki coupling has been extensively documented. Its reactivity allows for efficient synthesis pathways leading to complex structures that are crucial in drug discovery .

Propiedades

IUPAC Name |

(2-fluoro-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEJODVYVOAOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C=O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584714 | |

| Record name | (2-Fluoro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-22-6 | |

| Record name | B-(2-Fluoro-4-formylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871126-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluoro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-formylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Did the study find any anticancer properties for 2-Fluoro-4-formylphenylboronic acid against glioblastoma?

A1: Unfortunately, the study found that this compound, when conjugated with rhodanine, did not exhibit anticancer properties against the U87MG glioblastoma cell line. Instead, the compound unexpectedly led to increased glioblastoma cell viability []. Further research is needed to understand the mechanisms behind this observation and explore potential alternative applications for this compound.

Q2: What other compounds were investigated in the study, and how did their effects compare to this compound?

A2: The study investigated three other compounds alongside this compound: rhodanine + p-tolualdehyde, rhodanine + o-tolualdehyde, and rhodanine + 3-fluoro-4-formylphenylboronic acid. Interestingly, only the rhodanine + p-tolualdehyde conjugate demonstrated a decrease in glioblastoma viability, exhibiting potential anticancer activity. The remaining two conjugates, similar to this compound, resulted in increased glioblastoma cell growth []. This highlights the complex structure-activity relationships in drug development and the importance of continued exploration of novel chemical modifications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.